

Mass spectrometry fragmentation pattern of CAS 4920-56-3

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Compound of Interest

Compound Name: *2,3,5,6-Tetrafluoro-N-methylaniline*

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Analytical Comparison Guide: Mass Spectrometry Fragmentation of **2,3,5,6-Tetrafluoro-N-methylaniline** (CAS 4920-56-3)

Introduction

In pharmaceutical development and materials science, the rigorous structural elucidation of potentially genotoxic impurities (PGIs), such as haloanilines, is a critical regulatory requirement[1]. **2,3,5,6-Tetrafluoro-N-methylaniline** (CAS 4920-56-3) is a highly fluorinated secondary amine utilized as a specialized building block in medicinal chemistry. Due to its unique electronic properties and dense halogenation, its electron ionization mass spectrometry (EI-MS) fragmentation fingerprint deviates significantly from non-fluorinated and mono-halogenated analogs[2].

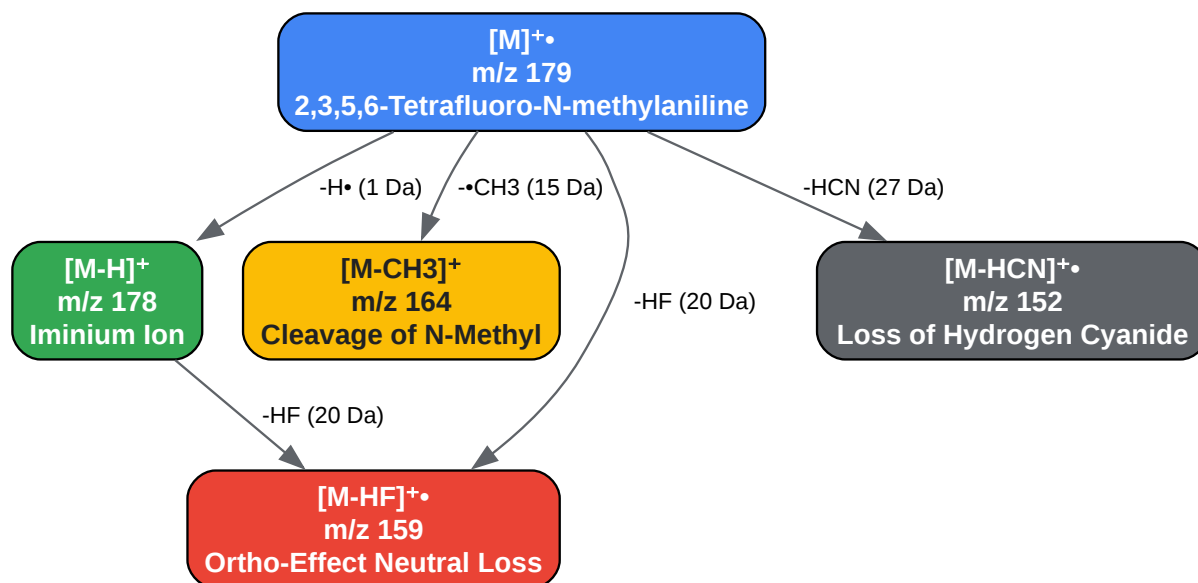
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the fragmentation patterns of CAS 4920-56-3 against alternative aniline derivatives. By understanding the causality behind these spectral differences, analytical scientists can develop highly specific GC-MS/LC-MS methods for precise impurity profiling.

Part 1: Fundamental Fragmentation Mechanisms & Causality

Under standard 70 eV electron ionization, N-methylanilines typically undergo initial ionization at the nitrogen lone pair. For unsubstituted N-methylaniline, the dominant pathways are the loss of a hydrogen radical to form a stable iminium ion ($[M-H]^+$) and the subsequent loss of neutral hydrogen cyanide (HCN)[3][4].

However, the introduction of four highly electronegative fluorine atoms in **2,3,5,6-Tetrafluoro-N-methylaniline** fundamentally alters this landscape through two primary mechanisms:

- The "Ortho Effect" (Neutral Loss of HF): The most critical diagnostic feature of this molecule is the ortho effect. Because the amine function is adjacent to fluorine atoms at the 2- and 6-positions, a localized spatial interaction facilitates the neutral loss of hydrogen fluoride (HF, 20 Da)[1]. This generates a highly diagnostic aza-biheterocyclic intermediate or a fluorinated cyclopentadienyl cation. This HF loss is a hallmark of ortho-fluorinated anilines and is notably absent in meta- or para-substituted isomers, providing a definitive structural marker for isomer differentiation[1].
- N-Methyl Cleavage: The strong electron-withdrawing nature of the tetrafluorophenyl ring destabilizes the molecular ion. This leads to a higher propensity for the homolytic cleavage of the N-methyl group (loss of $\bullet\text{CH}_3$, 15 Da) compared to non-fluorinated alternatives, which prefer losing HCN[2].



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EI-MS fragmentation pathway of **2,3,5,6-Tetrafluoro-N-methylaniline**.

Part 2: Comparative Fragmentation Analysis

To contextualize the performance of MS-based identification, we compare the theoretical and observed fragmentation of CAS 4920-56-3 with three alternative reference standards: N-Methylaniline (baseline secondary amine), 2,3,5,6-Tetrafluoroaniline (primary amine analog), and 3-Chloro-4-fluoroaniline (mixed haloaniline).

Table 1: Comparative EI-MS Fragmentation Profiles (70 eV)

Compound	CAS Number	Molecular Ion (M ⁺)	Key Fragment Ions (m/z) & Causality	Diagnostic Neutral Losses
2,3,5,6-Tetrafluoro-N-methylaniline	4920-56-3	179	178 ([M-H] ⁺), 164 ([M-CH ₃] ⁺), 159 ([M-HF] ⁺)	-HF (20 Da), - CH ₃ (15 Da)
N-Methylaniline	100-61-8	107	106 ([M-H] ⁺), 79 ([M-HCN] ⁺)	-H (1 Da), -HCN (27 Da)
2,3,5,6-Tetrafluoroaniline	1198-59-0	165	145 ([M-HF] ⁺), 138 ([M-HCN] ⁺)	-HF (20 Da), - HCN (27 Da)
3-Chloro-4-fluoroaniline	367-21-5	145 / 147	110 ([M-Cl] ⁺), 83 ([C ₅ H ₄ F] ⁺)	-Cl (35 Da), - HCN (27 Da)

Analytical Note: The characteristic 3:1 isotopic signature seen in 3-Chloro-4-fluoroaniline (due to ³⁵Cl/³⁷Cl) is completely absent in the tetrafluoro-analogs, as fluorine is monoisotopic (¹⁹F)[2]. This simplifies the spectral interpretation of CAS 4920-56-3.

Part 3: Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal system suitability checks to rule out column bleed or background contamination before analyzing the target compound.

Step 1: System Suitability and Tuning

- Procedure: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
- Causality: Before sample analysis, the mass axis must be calibrated. Ensuring that the relative abundances of m/z 69, 219, and 502 meet standard 70 eV EI criteria guarantees that the observed fragmentation of the target analyte is instrument-independent and can be cross-referenced with libraries.

Step 2: Sample Preparation

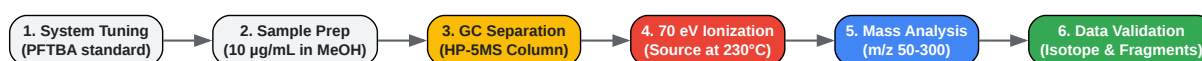
- Procedure: Dissolve 1.0 mg of **2,3,5,6-Tetrafluoro-N-methylaniline** standard in 1.0 mL of LC-MS grade methanol. Dilute 1:100 to achieve a 10 µg/mL working solution.
- Causality: Methanol is chosen for its volatility and clean expansion in the GC inlet. The low concentration prevents detector saturation and minimizes ion-molecule reactions in the source that could lead to false $[M+H]^+$ peaks.

Step 3: Gas Chromatography (GC) Separation

- Parameters: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Injection volume 1.0 µL, split ratio 10:1. Inlet temperature 250 °C. Oven program: 50 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 mins).
- Causality: The non-polar stationary phase provides excellent peak shape for fluorinated anilines, separating them from potential unreacted precursors or isomers based strictly on boiling point and polarizability.

Step 4: Electron Ionization Mass Spectrometry (EI-MS)

- Parameters: Ion source temperature 230 °C, quadrupole temperature 150 °C. Electron energy 70 eV. Scan range m/z 50 to 300.
- Causality: 70 eV is the universal standard for EI, ensuring the generated spectra can be directly compared against NIST library data[3]. The scan range is intentionally truncated at m/z 50 to exclude solvent (methanol, m/z 32) and air background, improving the signal-to-noise ratio for the diagnostic fragments.



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Self-validating GC-EI-MS experimental workflow for haloaniline analysis.

References

- Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers...
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide Source: Benchchem URL

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- Source: PubChem (NIH)

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